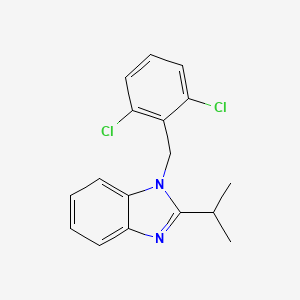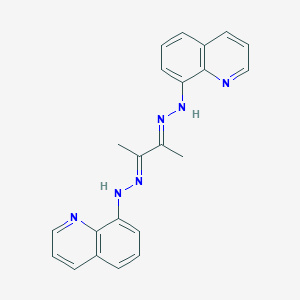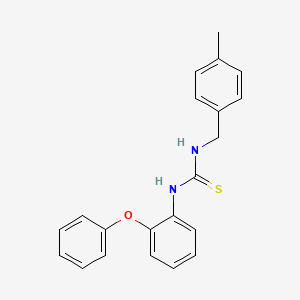![molecular formula C14H19NO4 B5824111 4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)
4-[3-(4-methoxyphenoxy)propanoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[3-(4-methoxyphenoxy)propanoyl]morpholine” is a chemical compound with a molecular formula of C14H21NO3 . It is a derivative of morpholine, which is a heterocyclic organic compound featuring both amine and ether functional groups .
Molecular Structure Analysis
The molecular structure of “4-[3-(4-methoxyphenoxy)propanoyl]morpholine” consists of a morpholine ring attached to a methoxyphenoxypropanoyl group . The average mass of this compound is 251.321 Da, and its monoisotopic mass is 251.152145 Da .Wissenschaftliche Forschungsanwendungen
Anticancer Agent
The compound has been studied for its potential as an anticancer agent. A new hybrid compound of chalcone-salicylate (title compound) has been synthesized using a linker mode approach under reflux condition . The structure of the title compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) . This suggests that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
Molecular Docking
The compound has been used in molecular docking studies to explore its potency against breast cancer . The results showed that the title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) . This indicates that the compound has a strong binding affinity to the target protein, which is a crucial factor in drug design and development .
MD Simulation
MD simulation is another field where the compound has found application . MD simulation was applied in this study to explore its potency against breast cancer . No striking change in the positioning of the interacting residues was recorded before and after the MD simulations . This suggests that the compound forms stable interactions with the target protein, which is a desirable property in drug design .
Synthesis of Related Compounds
The compound has been used in the synthesis of related compounds . For instance, it has been used in the synthesis of 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxy propane . This shows that the compound can serve as a useful building block in organic synthesis .
Ultrasound-Assisted Synthesis
The compound has been involved in ultrasound-assisted synthesis . For example, it was used in the ultrasound-assisted synthesis of 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxy propane . This demonstrates the compound’s utility in modern synthetic methods that aim to improve efficiency and sustainability .
Study of Reaction Mechanisms
The compound can be used to study reaction mechanisms . For instance, its reaction with sulphuric acid was studied using ultrasound irradiation . This can provide valuable insights into the mechanistic details of the reaction, which can be useful in optimizing the reaction conditions .
Zukünftige Richtungen
The future directions of research on “4-[3-(4-methoxyphenoxy)propanoyl]morpholine” and similar compounds could involve further exploration of their synthesis, chemical reactions, mechanisms of action, and potential applications. Morpholine derivatives are of interest in various fields due to their wide range of pharmacological activities .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenoxy)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-12-2-4-13(5-3-12)19-9-6-14(16)15-7-10-18-11-8-15/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCIOAPSWKIAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5824050.png)
![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)
![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5824089.png)

![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)


